molecular formula C27H29ClN4O3 B8407697 1-(Chloromethyl)-3-[[5-methoxy-7-[2-(dimethylamino)ethoxy]-1H-indole-2-yl]carbonyl]-2,3-dihydro-1H-benzo[e]indole-5-amine

1-(Chloromethyl)-3-[[5-methoxy-7-[2-(dimethylamino)ethoxy]-1H-indole-2-yl]carbonyl]-2,3-dihydro-1H-benzo[e]indole-5-amine

Cat. No. B8407697
M. Wt: 493.0 g/mol
InChI Key: UHCMXAGBHQCPHV-UHFFFAOYSA-N
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Patent
US06130237

Procedure details

A solution of 14g (120 mg, 0.23 mmol) in THF (45 mL) was hydrogenated over PtO2 (30 mg) at 55 psi for 1.5 h. After removal of the catalyst the solution was concentrated to a small volume under reduced pressure below 30° C., and then diluted with petroleum ether to give 15g (140 mg. 92%), mp 109-111 (C. 1H NMR [(CD3)2SO] δ 11.41 (s, 1 H, NH), 8.07 (d, J=8.8 Hz, 1 H, H-6), 7.75 (d, J=8.2 Hz, 1 H, H-9), 7.64 (s, 1 H, H-4), 7.45 (t, J=7.5 Hz, 1 H, H-8), 7.28 (t, J=7.6 Hz, 1 H, H-7), 7.00 (d, J=1.2 Hz, 1 H, H-3'), 6.73 (d, J=1.9 Hz, 1 H, H-4' or 6'), 6.48 (d, J=2.0 Hz, 1 H, H-4'or 6'), 5.98, 5.96 (2×s, 2 H, NH2), 4.66 (dd, J=10.7, 9.0 Hz, 1 H, H-2), 4.41 (dd, J=11.0, 1.4 Hz, 1 H, H-2), 4.19 (t, J=5.7 Hz, 2 H, OCH2), 4.12-4.04 (m, 1 H, H-1), 3.96 (dd, J=10.9, 3.0 Hz, 1 H, CHHCl), 3.77 (s, 3 H, OCH3), 3.72 (dd, J=11.0, 8.2 Hz, 1 H, CHHCl), 2.73 (t, J=5.7 Hz, 2 H, OCH2CH2), 2.28 (s, 6 H, N(CH3)2).
Name
14g
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[C:11]2[C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[C:8]([N+:16]([O-])=O)=[CH:7][C:6]=2[N:5]([C:19]([C:21]2[NH:22][C:23]3[C:28]([CH:29]=2)=[CH:27][C:26]([O:30][CH3:31])=[CH:25][C:24]=3[O:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])=[O:20])[CH2:4]1>C1COCC1.O=[Pt]=O>[NH2:16][C:8]1[C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[C:11]2[CH:3]([CH2:2][Cl:1])[CH2:4][N:5]([C:19]([C:21]3[NH:22][C:23]4[C:28]([CH:29]=3)=[CH:27][C:26]([O:30][CH3:31])=[CH:25][C:24]=4[O:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])=[O:20])[C:6]=2[CH:7]=1

Inputs

Step One
Name
14g
Quantity
120 mg
Type
reactant
Smiles
ClCC1CN(C=2C=C(C3=C(C12)C=CC=C3)[N+](=O)[O-])C(=O)C=3NC1=C(C=C(C=C1C3)OC)OCCN(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to a small volume under reduced pressure below 30° C.
ADDITION
Type
ADDITION
Details
diluted with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(C=3C(CN(C3C1)C(=O)C=1NC3=C(C=C(C=C3C1)OC)OCCN(C)C)CCl)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 123.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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